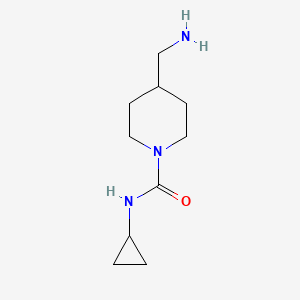

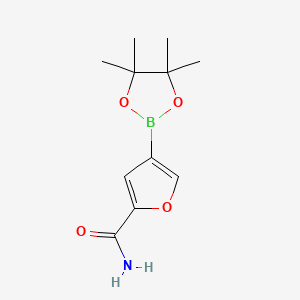

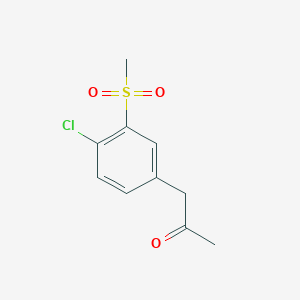

4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide

説明

“4-(Aminomethyl)piperidine” is a trifunctional amine used in the synthesis of Schiff bases. It’s also used in the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . “4-(aminomethyl)benzoic acid” or PAMBA is an antifibrinolytic .

Synthesis Analysis

The synthesis of “4-(aminomethyl)piperidine” from 4-Cyanopiperidine has been reported . A paper describes the chemoselective synthesis of β-enaminones from ynones and 4-(aminomethyl)aniline .

Chemical Reactions Analysis

A paper discusses the use of “4-(aminomethyl)piperidine” in the synthesis of new target compounds via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . Another paper mentions the use of “4-(aminomethyl)aniline” in the aza-Michael addition of 1,3-diphenylprop-2-yn-1-one .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(aminomethyl)piperidine” include a melting point of 25 °C, a boiling point of 200 °C, and a density of 0.9151 (rough estimate). It’s soluble in water and sensitive to air .

科学的研究の応用

Advanced Oxidation Processes for Environmental Remediation

A review on the degradation of acetaminophen by advanced oxidation processes elaborates on the pathway, by-products, and biotoxicity of these processes. Advanced oxidation processes (AOPs) are highlighted for their effectiveness in treating recalcitrant compounds in water, suggesting a potential research avenue for the environmental application of related compounds (Qutob et al., 2022).

Pharmacological Significance of Structurally Similar Compounds

Research on compounds with 1,3,4-oxadiazole cores, which share a similar propensity for modification and application in drug development as "4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide," showcases their broad pharmacological properties. Such compounds are explored for their roles in developing new therapeutic agents, potentially opening research avenues for similarly structured chemicals (Rana et al., 2020).

Application in Supramolecular Chemistry

The use of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry for applications ranging from nanotechnology to polymer processing is discussed, underscoring the versatility of amide compounds in scientific research. This indicates potential research directions for compounds with similar functionalities, such as "4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide" (Cantekin et al., 2012).

Ethylene Perception and Plant Growth

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), and its extensive research implications for fruits and vegetables highlight the significance of cyclopropyl compounds in modulating plant growth and ripening processes. This suggests a potential area of interest for the agricultural application of structurally related compounds (Watkins, 2006).

Safety and Hazards

The safety data sheet for “4-(aminomethyl)benzoic acid” suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It recommends wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-7-8-3-5-13(6-4-8)10(14)12-9-1-2-9/h8-9H,1-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGRHZAWJPPTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)

![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)

![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)

![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)

![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)